ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
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Overview
Description
Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate (phew, that’s a mouthful!) belongs to the class of cyclic peptides. Its intricate structure combines a cyclopentane ring, a pyrrole ring, and various functional groups. The compound’s chirality arises from the presence of multiple stereocenters, making it a fascinating target for synthetic chemists.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including peptide coupling reactions, protecting group manipulations, and cyclization. While I don’t have specific synthetic details for this exact compound, similar cyclic peptides are often assembled using solid-phase peptide synthesis (SPPS) or solution-phase methods.
Industrial Production: Due to its complexity, industrial production of ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is challenging. Custom synthesis by specialized companies or research institutions is more common than large-scale production.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Hydrolysis: Cleavage of amide bonds under acidic or basic conditions.
Oxidation: Oxidative cleavage of the cyclopentane ring or other functional groups.
Reduction: Reduction of carbonyl groups or double bonds.
Substitution: Nucleophilic substitution at specific sites. Common reagents include acids, bases, reducing agents, and protecting groups. Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry::
Peptide Mimetics: Researchers study this compound to design peptide-based drugs with improved stability and bioavailability.
Bioconjugation: Its functional groups allow site-specific modification for targeted drug delivery.
Antibacterial Properties: Some cyclic peptides exhibit antibacterial activity.
Cell-Penetrating Peptides: Investigation into their ability to transport cargo across cell membranes.
Anticancer Potential: Exploration of its effects on cancer cells.
Neurodegenerative Diseases: Investigating neuroprotective properties.
Materials Science: Use in designing novel materials.
Biotechnology: As molecular scaffolds for enzyme immobilization.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, cyclic peptides with diverse structures exist. Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate stands out due to its unique combination of functional groups and stereochemistry.
: Example reference. : Another example reference. : Yet another example reference.
Properties
IUPAC Name |
ethyl 2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMAPYJEFOBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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